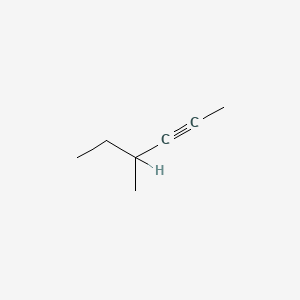

4-Methyl-2-hexyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylhex-2-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEXZFRJQJSEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C#CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942271 | |

| Record name | 4-Methylhex-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20198-49-6 | |

| Record name | 4-Methyl-2-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylhex-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-hexyne, a valuable internal alkyne in organic synthesis. The document details the primary synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility and further investigation.

Introduction

This compound (CAS No: 20198-49-6) is a seven-carbon internal alkyne. Its structure features a methyl group at the fourth carbon position, introducing a chiral center. This compound serves as a versatile building block in the synthesis of more complex molecules and is of interest to researchers in medicinal chemistry and materials science. This guide will focus on the most prevalent and efficient synthetic route: the alkylation of a terminal alkyne.

Synthetic Routes

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction of a terminal acetylide with a methyl halide. An alternative, though less common, approach involves the dehydrohalogenation of a dihaloalkane.

Primary Synthetic Route: Alkylation of 3-Methyl-1-pentyne (B3058855)

The most direct and widely applicable method for the synthesis of this compound is the alkylation of 3-methyl-1-pentyne. This reaction proceeds in two main steps: the deprotonation of the terminal alkyne to form a potent nucleophile, followed by the reaction of this nucleophile with a methylating agent.[1][2]

Reaction Scheme: CH₃CH₂CH(CH₃)C≡CH + NaNH₂ → CH₃CH₂CH(CH₃)C≡CNa + NH₃ CH₃CH₂CH(CH₃)C≡CNa + CH₃I → CH₃CH₂CH(CH₃)C≡CCH₃ + NaI

A strong base, typically sodium amide (NaNH₂), is used to deprotonate the terminal alkyne, 3-methyl-1-pentyne, forming the corresponding sodium acetylide.[3][4] This acetylide ion is a powerful nucleophile that readily attacks the electrophilic methyl group of a methyl halide, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the desired internal alkyne, this compound.[5][6]

Alternative Synthetic Route: Dehydrohalogenation of 1,1-dichloro-3-methylpentane

An alternative synthesis of this compound can be achieved through the double dehydrohalogenation of 1,1-dichloro-3-methylpentane. This reaction typically employs a strong base, such as sodium amide in liquid ammonia (B1221849), to effect the elimination of two molecules of hydrogen chloride.[7]

Reaction Scheme: CH₃CH₂CH(CH₃)CHCl₂ + 2 NaNH₂ → CH₃CH₂CH(CH₃)C≡CH + 2 NaCl + 2 NH₃ The initially formed terminal alkyne, 3-methyl-1-pentyne, is then alkylated in situ or in a subsequent step as described in the primary route.

Experimental Protocols

The following is a detailed experimental protocol for the primary synthetic route involving the alkylation of 3-methyl-1-pentyne.

Materials:

-

3-Methyl-1-pentyne

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 3-Methyl-1-pentyne:

-

In a flame-dried, three-necked round-bottom flask equipped with a dry ice-acetone condenser, a mechanical stirrer, and a gas inlet, condense approximately 100 mL of liquid ammonia.

-

To the stirred liquid ammonia, cautiously add a catalytic amount of ferric nitrate.

-

Slowly add 2.3 g (0.1 mol) of sodium metal in small pieces until a persistent blue color is observed.

-

Once the blue color disappears and a grey suspension of sodium amide is formed, slowly add 8.2 g (0.1 mol) of 3-methyl-1-pentyne dissolved in 20 mL of anhydrous diethyl ether.

-

Stir the reaction mixture for 1 hour to ensure complete formation of the sodium acetylide.

-

-

Alkylation with Methyl Iodide:

-

To the suspension of the sodium acetylide, add 14.2 g (0.1 mol) of methyl iodide dropwise via an addition funnel, maintaining the temperature of the reaction mixture.

-

After the addition is complete, allow the reaction to stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Carefully evaporate the liquid ammonia by removing the cold condenser and allowing the flask to warm to room temperature in a well-ventilated fume hood.

-

To the remaining residue, cautiously add 50 mL of a saturated aqueous ammonium chloride solution to quench any unreacted sodium amide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound. The boiling point of this compound is approximately 98-100 °C.

-

Expected Yield: While specific yields for this exact reaction are not widely reported, similar alkylations of terminal alkynes typically proceed in good to excellent yields, often in the range of 70-90%.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol [8] |

| CAS Number | 20198-49-6[8] |

| Boiling Point | 98-100 °C |

| Density | ~0.73 g/mL |

| Appearance | Colorless liquid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.05 | t | 3H | -CH₂CH₃ |

| ~1.10 | d | 3H | -CH(CH₃ )C≡ |

| ~1.45 | m | 2H | -CH₂ CH₃ |

| ~1.75 | d | 3H | ≡C-CH₃ |

| ~2.40 | m | 1H | -CH (CH₃)C≡ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~3.4 | ≡C-C H₃ |

| ~12.0 | -CH₂C H₃ |

| ~21.0 | -CH(C H₃)C≡ |

| ~29.0 | -C H₂CH₃ |

| ~30.0 | -C H(CH₃)C≡ |

| ~75.0 | -C≡ CCH₃ |

| ~80.0 | -CH(CH₃)C ≡C- |

IR (Infrared) Spectroscopy [8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2850 | Strong | C(sp³)-H stretch |

| ~2250 | Medium-Weak | C≡C stretch (internal alkyne) |

| 1460-1370 | Medium | C-H bend |

MS (Mass Spectrometry) [8]

| m/z | Relative Intensity | Possible Fragment |

| 96 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | High | [M - CH₃]⁺ |

| 67 | High | [M - C₂H₅]⁺ |

| 53 | Moderate | [C₄H₅]⁺ |

| 41 | High | [C₃H₅]⁺ |

Mandatory Visualizations

Reaction Mechanism: Alkylation of 3-Methyl-1-pentyne

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 7. youtube.com [youtube.com]

- 8. 4-Methylhex-2-yne | C7H12 | CID 140653 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Methyl-2-hexyne (CAS No: 20198-49-6). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Chemical and Physical Properties

This compound is an internal alkyne with the molecular formula C7H12 and a molecular weight of 96.17 g/mol .[1][2] Its structure features a triple bond between the second and third carbon atoms and a methyl group at the fourth carbon position.

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H12 | [3] |

| Molecular Weight | 96.17 g/mol | [4] |

| CAS Number | 20198-49-6 | [4] |

| Boiling Point | 97.1 - 100 °C at 760 mmHg | [1][3] |

| Melting Point | -107.6 to -108 °C | [1][3] |

| Density | 0.7341 - 0.752 g/cm³ | [3][4] |

| Refractive Index | 1.4144 | [3][4] |

| Vapor Pressure | 48.4 mmHg at 25°C | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.05580 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The presence of the internal alkyne C≡C bond is a key feature, though the corresponding IR signal is often weak. The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR and 1H NMR are essential for structural elucidation. Spectral data for this compound is available in various databases.[2][6][7]

-

Mass Spectrometry (MS): Mass spectrometry data, typically from GC-MS analysis, is available and shows a parent peak corresponding to its molecular weight.[2]

Experimental Protocols

This section details methodologies for the synthesis of this compound.

A common method for the synthesis of alkynes is through double dehydrohalogenation of a dihalide.

-

Reactants: 1,1-dichloro-3-methyl-pentane, Sodium amide (NaNH2) in mineral oil, liquid ammonia (B1221849).[3][8]

-

Procedure:

-

The first dehydrohalogenation is carried out by heating 1,1-dichloro-3-methyl-pentane with sodium amide in mineral oil at 100 °C.

-

The second dehydrohalogenation is performed using sodium amide in liquid ammonia to yield this compound.[8]

-

This method involves the alkylation of a smaller terminal alkyne.

-

Reactants: 3-methyl-1-pentyne, Sodium amide (NaNH2), Methyl bromide (CH3Br), liquid ammonia.[3]

-

Procedure:

-

3-methyl-1-pentyne is deprotonated by a strong base, such as sodium amide in liquid ammonia, to form the corresponding acetylide anion.

-

The resulting nucleophilic acetylide is then reacted with methyl bromide. The acetylide displaces the bromide ion in an SN2 reaction to form the C-C bond, yielding this compound.

-

The logical workflow for the alkylation synthesis is depicted in the diagram below.

Caption: Synthesis of this compound via Alkylation.

Reactivity and Potential Applications

As an alkyne, this compound undergoes reactions typical of this functional group. These reactions are fundamental for its application in synthetic chemistry.

-

Reduction: The triple bond can be reduced. Hydrogenation with a Lindlar catalyst will produce (Z)-4-methyl-2-hexene, while reduction with sodium in liquid ammonia will yield (E)-4-methyl-2-hexene. Complete hydrogenation with H2 over a platinum or palladium catalyst will give 4-methylhexane.

-

Halogenation: It can react with halogens (e.g., Br2, Cl2) to form di- or tetra-haloalkenes and alkanes.

-

Hydration: In the presence of a mercury (II) sulfate (B86663) catalyst in aqueous sulfuric acid, hydration of the alkyne will occur, leading to the formation of a ketone (4-methyl-2-hexanone) via an enol intermediate, following Markovnikov's rule.

The general reaction pathways for alkynes, applicable to this compound, are illustrated below.

Caption: General Reaction Pathways for this compound.

While there is no specific information in the reviewed literature detailing the involvement of this compound in biological signaling pathways, its reactivity makes it a potential building block in the synthesis of more complex, biologically active molecules. Its lipophilic nature, as suggested by its LogP value, is a relevant parameter in drug design for membrane permeability.[3]

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety goggles). Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Hazards: Assumed to be a flammable liquid and vapor. May cause skin and eye irritation. Inhalation may cause respiratory tract irritation.

References

- 1. This compound [stenutz.eu]

- 2. 4-Methylhex-2-yne | C7H12 | CID 140653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 20198-49-6 [chemicalbook.com]

- 5. 2-Hexyne, 4-methyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 4-methyl-2-hexyne. The document details the physicochemical properties, spectroscopic data, and experimental protocols relevant to the synthesis and analysis of this internal alkyne. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visualization of the molecular structure generated using the DOT language to aid in its conceptualization.

Chemical Identity and Physical Properties

This compound, also known as 4-methylhex-2-yne, is an organic compound classified as an internal alkyne.[1] Its chemical formula is C7H12, and it has a molecular weight of 96.17 g/mol .[1] The structure features a carbon-carbon triple bond between the second and third carbon atoms of a hexane (B92381) chain, with a methyl group attached to the fourth carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H12 | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 20198-49-6 | [1] |

| IUPAC Name | 4-methylhex-2-yne | [1] |

| Synonyms | 2-Hexyne, 4-methyl-; 4-Methyl-hex-2-yne | |

| Density | 0.752 g/cm³ | |

| Boiling Point | 97.1 °C at 760 mmHg | |

| Melting Point | -107.6 °C | |

| Refractive Index | 1.4144 | |

| SMILES | CCC(C)C#CC | [1] |

| InChI | InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3 | [1] |

Molecular Structure

The structural formula of this compound is characterized by a seven-carbon skeleton. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in the molecule.

Figure 1: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound via Alkylation of a Terminal Alkyne

A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne. This procedure involves the deprotonation of a suitable terminal alkyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution reaction with an alkyl halide. For the synthesis of this compound, a logical precursor is 3-methyl-1-pentyne (B3058855), which is then methylated.

Materials:

-

3-methyl-1-pentyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Slowly add sodium amide to the liquid ammonia with stirring to form a slurry.

-

Add a solution of 3-methyl-1-pentyne in the anhydrous solvent dropwise to the sodium amide slurry. Allow the reaction to stir for 1-2 hours to ensure complete formation of the sodium acetylide.

-

Add a solution of methyl iodide in the anhydrous solvent dropwise to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

¹H NMR Spectroscopy Protocol:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be necessary.

-

Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Process the data similarly to the ¹H NMR spectrum, with referencing to the solvent peak or TMS.

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.

FTIR Spectroscopy Protocol:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the salt plates or the solvent, which is then subtracted from the sample spectrum.

-

The data is typically presented as a plot of transmittance versus wavenumber (cm⁻¹).

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

GC-MS Protocol:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (a nonpolar column such as a DB-5 is often suitable).

-

A typical temperature program would start at a low temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250 °C) to ensure elution of the compound.

-

The eluting compound enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV).

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that can be used for structural elucidation and identification.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and typical values for similar compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.75 | s | 3H | -C≡C-CH₃ |

| ~2.40 | m | 1H | -CH(CH₃)- |

| ~1.45 | q | 2H | -CH₂-CH₃ |

| ~1.10 | d | 3H | -CH(CH₃)- |

| ~0.95 | t | 3H | -CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~3.5 | C1 (-C≡C-CH₃) |

| ~75-85 | C2 or C3 (alkyne carbons) |

| ~75-85 | C3 or C2 (alkyne carbons) |

| ~25-35 | C4 (-CH(CH₃)-) |

| ~25-35 | C5 (-CH₂-CH₃) |

| ~12-16 | C6 (-CH₂-CH₃) |

| ~20-25 | C7 (-CH(CH₃)-) |

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970-2850 | C(sp³)-H stretch | Strong |

| 2260-2100 | -C≡C- stretch (internal alkyne) | Weak to Medium |

| 1465-1450 | -CH₂- bend (scissoring) | Medium |

| 1380-1370 | -CH₃ bend | Medium |

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Figure 2: Synthesis and analysis workflow for this compound.

References

An In-depth Technical Guide to 4-Methyl-2-hexyne (CAS: 20198-49-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of 4-Methyl-2-hexyne based on available scientific literature. Notably, extensive searches have yielded no specific information regarding its biological activity, mechanism of action, or application in drug development. Therefore, this guide focuses on its chemical characteristics, synthesis, and spectral properties.

Chemical and Physical Properties

This compound is an internal alkyne with the molecular formula C₇H₁₂.[1] Its structure features a triple bond between the second and third carbon atoms and a methyl group at the fourth position. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [2] |

| CAS Number | 20198-49-6 | [1][3] |

| IUPAC Name | 4-methylhex-2-yne | [2] |

| Synonyms | sec-butylmethylacetylene | [4] |

| Density | 0.752 g/cm³ | [5] |

| Boiling Point | 97.1 - 100 °C at 760 mmHg | [4][5] |

| Melting Point | -108 °C to -107.6 °C | [4][5] |

| Refractive Index | 1.4144 - 1.421 | [5] |

| LogP | 2.05580 | [5] |

| Vapor Pressure | 48.4 mmHg at 25°C | [5] |

Synthesis of this compound

Synthesis via Alkylation of a Terminal Alkyne

This is a common and effective method for the synthesis of internal alkynes. The process involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an Sₙ2 reaction with an alkyl halide. For the synthesis of this compound, this would involve the reaction of 3-methyl-1-pentyne (B3058855) with a methyl halide.

Experimental Protocol (General)

-

Deprotonation: A solution of 3-methyl-1-pentyne in an appropriate aprotic solvent (e.g., liquid ammonia (B1221849), THF, or DMSO) is treated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), at a low temperature to form the corresponding sodium or lithium acetylide.

-

Alkylation: A methyl halide (e.g., methyl iodide or methyl bromide) is added to the solution containing the acetylide. The reaction mixture is stirred, typically allowing it to warm to room temperature, to facilitate the Sₙ2 reaction.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or ammonium (B1175870) chloride solution). The organic product is then extracted with a suitable solvent, dried, and purified by distillation to yield this compound.

Synthesis via Dehydrohalogenation of a Dihaloalkane

Another established method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal or geminal dihaloalkane. This reaction is typically carried out using a strong base. For this compound, a suitable precursor would be a 2,2-dihalo-4-methylhexane or a 2,3-dihalo-4-methylhexane.

Experimental Protocol (General)

-

Reaction Setup: The dihaloalkane is dissolved in a suitable solvent, such as ethanol (B145695) or liquid ammonia.

-

Elimination: At least two equivalents of a strong base (e.g., sodium amide in liquid ammonia or potassium hydroxide (B78521) in ethanol at high temperatures) are added to the solution. The first equivalent of the base promotes the elimination of one equivalent of hydrogen halide to form a vinylic halide intermediate. The second equivalent of the base eliminates the second equivalent of hydrogen halide to form the alkyne. If a terminal alkyne is an intermediate and a very strong base like NaNH₂ is used, a third equivalent of base may be required to deprotonate the terminal alkyne, followed by a water workup to reprotonate it.

-

Work-up and Purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product is purified by distillation.

Spectral Data

While raw spectral data is not provided here, this section outlines the expected spectral characteristics of this compound based on its structure and available data from spectral databases.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methyl protons adjacent to the triple bond, the methine proton, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons of the ethyl group. The chemical shifts and coupling constants would be characteristic of their respective electronic environments. |

| ¹³C NMR | Resonances for the seven carbon atoms, including two sp-hybridized carbons of the alkyne, and five sp³-hybridized carbons of the alkyl groups. The chemical shifts would be indicative of the different carbon environments. |

| Infrared (IR) Spectroscopy | A weak C≡C stretching vibration in the region of 2100-2260 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 96. Fragmentation would likely involve cleavage of the C-C bonds adjacent to the triple bond, leading to characteristic fragment ions. |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapor |

| H304 | May be fatal if swallowed and enters airways |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Biological Activity and Drug Development Potential

Despite a thorough review of scientific databases and literature, no studies have been identified that investigate the biological activity, mechanism of action, or potential applications of this compound in drug development or as a research chemical in biological systems. The toxicological properties of this specific compound have not been extensively investigated.

Conclusion

This compound is a simple internal alkyne with well-defined chemical and physical properties. Its synthesis can be achieved through standard organic chemistry methodologies. However, a significant gap exists in the scientific literature regarding its biological effects and potential therapeutic applications. For researchers and professionals in drug development, this compound represents an unexplored area of chemical space. Future studies would be necessary to determine if this compound or its derivatives possess any interesting biological activities that could warrant further investigation for therapeutic purposes.

References

physical properties of 4-Methyl-2-hexyne (boiling point, melting point, density)

This technical guide provides a comprehensive overview of the key physical properties of 4-Methyl-2-hexyne, a valuable compound in organic synthesis. The data and methodologies presented herein are intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Core Physical Properties

This compound is an internal alkyne with the molecular formula C₇H₁₂. Its physical characteristics are crucial for its handling, reaction setup, and purification.

The experimentally determined physical properties of this compound are summarized in the table below. These values represent the most commonly cited data in the scientific literature.

| Physical Property | Value | Units |

| Boiling Point | 97.1 - 99.54 | °C |

| Melting Point | -108 to -107.6 | °C |

| Density | 0.7341 - 0.752 | g/cm³ |

Note: Variations in reported values can be attributed to different experimental conditions and purity of the sample.

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental procedures for determining the boiling point, melting point, and density of organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, which is a liquid at room temperature, several methods can be employed.

Method: Thiele Tube Method [1]

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (e.g., Bunsen burner).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, making sure the rubber band is above the oil level.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Method: Simple Distillation [1][2][3]

This method is suitable for larger sample volumes and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The heating mantle is turned on, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.

-

Since this compound has a very low melting point (-107.6 °C), its determination requires a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the same as for solids at room temperature.[4][5]

Method: Capillary Method with Low-Temperature Apparatus [6][7]

-

Apparatus: Melting point capillary tubes, low-temperature melting point apparatus or cryostat with a viewing port, and a calibrated low-temperature thermometer.

-

Procedure:

-

The sample of this compound is frozen using a suitable cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry).

-

A small amount of the frozen solid is quickly introduced into a capillary tube.

-

The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

-

The density of a liquid is its mass per unit volume.

Method: Using a Pycnometer or a Vibrating Tube Densimeter [8]

-

Apparatus: A pycnometer (a glass flask with a precise volume) or a vibrating tube densimeter, and an analytical balance.

-

Procedure (with Pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is dried and then filled with this compound at the same temperature and weighed.

-

The density is calculated by dividing the mass of the this compound by its volume (determined from the mass of the water and its known density at that temperature).

-

-

Procedure (with Vibrating Tube Densimeter):

-

The instrument is calibrated with a reference standard of known density.

-

The sample of this compound is introduced into the oscillating U-tube.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample and calculates the density.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical sample.

Caption: Workflow for Physical Property Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. vernier.com [vernier.com]

- 4. This compound | 20198-49-6 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Alkyne Isomers of C₇H₁₂

Abstract: The molecular formula C₇H₁₂ corresponds to a multitude of structural isomers, including a significant number of alkynes. These compounds, characterized by the presence of a carbon-carbon triple bond, serve as versatile building blocks in organic synthesis and are integral to the development of novel therapeutic agents. This guide provides a comprehensive overview of the structural isomers of C₇H₁₂ alkynes, their systematic IUPAC nomenclature, associated physical properties, and standard protocols for their synthesis and characterization. A logical workflow for isomer identification is also presented to aid researchers in structural elucidation.

Introduction to C₇H₁₂ Alkyne Isomers

Hydrocarbons with the general formula CₙH₂ₙ₋₂ can exist as alkynes (containing one triple bond), alkadienes (containing two double bonds), or cyclic structures containing a double bond. This document focuses exclusively on the acyclic alkyne isomers of C₇H₁₂. The structural diversity arises from two main factors: the position of the triple bond within the carbon chain (regioisomerism) and the branching of the carbon skeleton (skeletal isomerism).

According to IUPAC nomenclature rules for alkynes, the principal carbon chain is the longest continuous chain that includes the triple bond.[1][2][3] The chain is numbered to assign the lowest possible locant to the triple bond.[1][3][4] Substituents are then named and numbered accordingly. Alkynes are classified as either terminal , where the triple bond is at the end of the chain (position 1), or internal , where it is located within the chain.[3]

IUPAC Nomenclature and Physicochemical Data

The structural isomers of C₇H₁₂ alkynes are systematically derived by considering different carbon backbones (heptane, hexane, pentane, and butane) and placing the triple bond and alkyl substituents at all possible unique positions. The table below summarizes the IUPAC names for these isomers and includes available quantitative data for comparison.

| IUPAC Name | Structure Type | Carbon Backbone | Boiling Point (°C) | Density (g/mL) |

| Hept-1-yne | Terminal | Heptane | 99-100 | 0.733 |

| Hept-2-yne | Internal | Heptane | 105-106 | 0.748 |

| Hept-3-yne | Internal | Heptane | 109-111 | 0.751 |

| 3-Methylhex-1-yne | Terminal | Hexane | 95-96 | 0.731 |

| 4-Methylhex-1-yne | Terminal | Hexane | 93-94 | 0.720 |

| 5-Methylhex-1-yne | Terminal | Hexane | 98-99 | 0.722 |

| 4-Methylhex-2-yne | Internal | Hexane | 102-103 | N/A |

| 5-Methylhex-2-yne | Internal | Hexane | 101-102 | N/A |

| 2-Methylhex-3-yne | Internal | Hexane | 110-112 | N/A |

| 3-Ethylpent-1-yne | Terminal | Pentane | 103-104 | N/A |

| 3,3-Dimethylpent-1-yne | Terminal | Pentane | 91-92 | 0.729 |

| 3,4-Dimethylpent-1-yne | Terminal | Pentane | 99-101 | N/A |

| 4,4-Dimethylpent-1-yne | Terminal | Pentane | 90-91 | 0.715 |

| 4,4-Dimethylpent-2-yne | Internal | Pentane | 95-96 | 0.727 |

| 3-Ethyl-3-methylbut-1-yne | Terminal | Butane | 100-102 | N/A |

Experimental Protocols

The synthesis and characterization of C₇H₁₂ alkyne isomers rely on established methodologies in organic chemistry. Below are representative protocols.

This method is a common strategy for synthesizing internal or more complex terminal alkynes from a smaller terminal alkyne, such as propyne (B1212725) or but-1-yne.

-

Deprotonation: A solution of a smaller terminal alkyne (1.0 eq.) in a dry, aprotic solvent (e.g., THF, liquid ammonia) is prepared under an inert atmosphere (N₂ or Ar) and cooled to -78 °C. A strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) (1.1 eq.), is added dropwise to generate the acetylide anion.

-

Alkylation: The appropriate alkyl halide (e.g., a propyl or butyl halide, 1.1 eq.) is added to the acetylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-12 hours until TLC or GC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the desired C₇H₁₂ alkyne isomer.

Structural elucidation of the synthesized isomer is typically achieved through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified liquid sample is prepared between two NaCl or KBr plates.

-

Analysis: The spectrum is recorded. A key diagnostic peak for a terminal alkyne is the C≡C-H stretch, which appears as a sharp, strong absorption band around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weak absorption band around 2100-2140 cm⁻¹ for terminal alkynes and 2190-2260 cm⁻¹ for internal alkynes.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Analysis: The acetylenic proton of a terminal alkyne is highly characteristic, appearing as a singlet or a narrow triplet (due to long-range coupling) between δ 1.8-3.1 ppm. Alkyl protons adjacent to the triple bond (propargylic protons) typically resonate between δ 2.0-3.0 ppm.

-

¹³C NMR Analysis: The sp-hybridized carbons of the triple bond are also diagnostic, appearing in the δ 65-90 ppm range. The chemical shifts can help distinguish between terminal and internal alkynes.

-

-

Mass Spectrometry (MS):

-

Analysis: Techniques such as Electron Ionization (EI) or Chemical Ionization (CI) are used.

-

Data Interpretation: The molecular ion peak (M⁺) will confirm the molecular weight (96.17 g/mol for C₇H₁₂). The fragmentation pattern provides further structural information about the carbon skeleton and the location of the triple bond.

-

Visualization of Methodologies

To assist researchers, the following diagrams illustrate key logical and experimental workflows relevant to the study of C₇H₁₂ alkyne isomers.

References

The Genesis of a Triple Bond: An In-depth Technical Guide to the Discovery and History of Substituted Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in modern organic synthesis, underpinning the architecture of numerous pharmaceuticals, natural products, and advanced materials. The unique linear geometry and rich electron density of the triple bond confer a versatile reactivity that has been harnessed through a fascinating history of discovery and innovation. This technical guide provides a comprehensive overview of the historical milestones, seminal synthetic methodologies, and detailed experimental protocols related to substituted alkynes. We delve into the foundational discoveries of acetylene (B1199291) and the evolution of powerful synthetic tools such as the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, and the Sonogashira coupling. Detailed experimental procedures, comparative quantitative data, and visual representations of reaction mechanisms and biosynthetic pathways are presented to offer a practical and in-depth resource for researchers in the field.

A Historical Perspective: From Accidental Discovery to Synthetic Cornerstone

The story of substituted alkynes begins with the simplest member of the alkyne family, acetylene. Its journey from a laboratory curiosity to an industrial feedstock and a versatile synthetic precursor laid the groundwork for the development of more complex substituted derivatives.

-

1836: The Dawn of an Era - The Discovery of Acetylene Edmund Davy, a cousin of the famous chemist Sir Humphry Davy, is credited with the first synthesis of acetylene.[1] While attempting to produce potassium metal by heating potassium carbonate with carbon, he accidentally produced potassium carbide. Upon reaction with water, this compound liberated a flammable gas which he described as a "new carburet of hydrogen."[1]

-

1860: Berthelot's Contribution and the Name "Acetylene" The French chemist Marcellin Berthelot independently rediscovered this gas in 1860 and systematically studied its properties.[2] He coined the term "acetylene" and demonstrated its synthesis by passing an electric spark between carbon electrodes in an atmosphere of hydrogen.[2]

-

Late 19th and Early 20th Century: Industrialization and Early Applications The development of a commercially viable method for producing calcium carbide in the late 1800s revolutionized the availability of acetylene.[3] This led to its widespread use in lighting (carbide lamps) and, with the invention of the oxy-acetylene torch in 1906, in welding and metal cutting.[4]

The true potential of alkynes in organic synthesis began to be unlocked with the development of methods to introduce substituents onto the triple bond, leading to the vast and diverse field of substituted alkyne chemistry.

Key Synthetic Methodologies for Substituted Alkynes

The synthesis of substituted alkynes has evolved from harsh elimination reactions to highly specific and mild catalytic methods. This section details the core principles and experimental protocols for three landmark methodologies.

The Corey-Fuchs Reaction

Developed in 1972 by E.J. Corey and Philip L. Fuchs, this two-step protocol provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[5] The reaction first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[5]

Experimental Protocol: Corey-Fuchs Reaction

Step A: Synthesis of the 1,1-Dibromoalkene

-

To a stirred solution of triphenylphosphine (B44618) (2.0 equivalents) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 equivalent) portionwise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the 1,1-dibromoalkene.

Step B: Conversion to the Terminal Alkyne

-

Dissolve the 1,1-dibromoalkene (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (2.1 equivalents, typically as a solution in hexanes) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether or ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the terminal alkyne.

The Seyferth-Gilbert Homologation

Introduced by Dietmar Seyferth and John C. Gilbert, this reaction provides a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes or ketones to alkynes.[6] The key reagent is dimethyl (diazomethyl)phosphonate. A significant improvement, known as the Ohira-Bestmann modification, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows for the use of milder bases and has a broader substrate scope.[7]

Experimental Protocol: Seyferth-Gilbert Homologation (Ohira-Bestmann Modification)

-

To a stirred suspension of potassium carbonate (2.0 equivalents) in methanol (B129727) at room temperature, add a solution of the aldehyde (1.0 equivalent) in methanol.

-

Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent, 1.1 equivalents) in methanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.

-

Upon completion, add water to the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the terminal alkyne.

The Sonogashira Coupling

Discovered in 1975 by Kenkichi Sonogashira, this cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is a pivotal reaction in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9]

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equivalent), the terminal alkyne (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).

-

Add an anhydrous amine solvent, such as triethylamine (B128534) or diisopropylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate or diethyl ether.

-

Filter the mixture through a pad of celite to remove the precipitated salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the substituted alkyne.

Quantitative Data and Method Comparison

The choice of synthetic method for a particular substituted alkyne depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the tolerance of other functional groups. The following tables provide a comparative summary of the key features of the Corey-Fuchs, Seyferth-Gilbert (Ohira-Bestmann), and Sonogashira reactions.

| Parameter | Corey-Fuchs Reaction | Seyferth-Gilbert (Ohira-Bestmann) | Sonogashira Coupling |

| Starting Material | Aldehyde | Aldehyde or Ketone | Terminal Alkyne + Aryl/Vinyl Halide |

| Product | Terminal Alkyne | Terminal or Internal Alkyne | Internal Alkyne |

| Key Reagents | CBr₄, PPh₃, n-BuLi | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃ | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Number of Steps | Two | One | One |

| Typical Yields | 50-90% | 60-95% | 70-98% |

| Reaction Temperature | 0 °C to rt (Step A), -78 °C to rt (Step B) | Room Temperature | Room Temperature to 60 °C |

| Substrate Scope | Broad for aldehydes | Broad, tolerates base-sensitive groups | Very broad, excellent functional group tolerance |

| Key Advantages | Readily available reagents | Mild conditions, one-pot procedure | High yields, exceptional functional group tolerance |

| Key Limitations | Requires strong base, stoichiometric PPh₃ waste | Reagent can be expensive/prepared separately | Requires a terminal alkyne starting material |

Table 1: General Comparison of Key Synthetic Methods for Substituted Alkynes.

| Reaction | Substrate Example | Product | Yield (%) | Reference |

| Corey-Fuchs | Benzaldehyde | Phenylacetylene | ~85 | [10] |

| Cyclohexanecarboxaldehyde | Ethynylcyclohexane | ~90 | [10] | |

| Seyferth-Gilbert (Ohira-Bestmann) | 4-Methoxybenzaldehyde | 1-Ethynyl-4-methoxybenzene | 92 | [11] |

| 3-Phenylpropanal | 4-Phenyl-1-butyne | 88 | [11] | |

| Sonogashira | Iodobenzene + Phenylacetylene | Diphenylacetylene | 95 | [12] |

| 4-Bromobenzonitrile + 1-Hexyne | 4-(Hex-1-yn-1-yl)benzonitrile | 91 | [12] |

Table 2: Representative Yields for Key Synthetic Methods.

Visualizing Reaction Pathways and Biosynthesis

Diagrammatic representations of reaction mechanisms and biosynthetic pathways provide a clear and concise understanding of complex chemical transformations.

Reaction Mechanism Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic reactions discussed.

Caption: Workflow of the Corey-Fuchs Reaction.

Caption: Workflow of the Seyferth-Gilbert Homologation.

Caption: Workflow of the Sonogashira Coupling.

Biosynthesis of an Alkyne-Containing Natural Product: Calicheamicin (B1180863)

The enediyne natural products, such as calicheamicin, are potent antitumor antibiotics characterized by a unique molecular architecture containing two acetylenic groups.[13] Their biosynthesis is a complex and fascinating process involving a variety of specialized enzymes. The pathway for calicheamicin biosynthesis in Micromonospora echinospora has been extensively studied and serves as an excellent example of the natural synthesis of substituted alkynes.[13]

Caption: Simplified Biosynthetic Pathway of Calicheamicin.

Conclusion

The journey of substituted alkynes from the serendipitous discovery of acetylene to their central role in complex molecular synthesis is a testament to the ingenuity and relentless progress of chemical science. The development of robust and versatile synthetic methods, such as the Corey-Fuchs reaction, Seyferth-Gilbert homologation, and Sonogashira coupling, has empowered chemists to construct intricate molecular architectures with unprecedented precision. For researchers, scientists, and drug development professionals, a deep understanding of the history, mechanisms, and practical applications of these foundational reactions is indispensable. As the quest for novel therapeutics and advanced materials continues, the chemistry of the carbon-carbon triple bond will undoubtedly continue to be a fertile ground for innovation and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. Calicheamicin - Wikipedia [en.wikipedia.org]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

The Alkyne Functional Group: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The carbon-carbon triple bond of the alkyne functional group, with its linear geometry and high electron density, represents a versatile building block in organic synthesis. Its unique reactivity allows for a diverse array of chemical transformations, making it a cornerstone in the construction of complex molecular architectures, from pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the core reactivity of alkynes, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction mechanisms and workflows.

Core Reactivity Principles

The reactivity of alkynes is dominated by the presence of two orthogonal π-bonds and the sp-hybridization of the carbon atoms. This electronic configuration imparts several key characteristics:

-

High Electron Density: The concentration of electrons in the triple bond makes alkynes nucleophilic and susceptible to attack by electrophiles.

-

Acidity of Terminal Alkynes: The high s-character of the sp-hybridized C-H bond in terminal alkynes (RC≡CH) renders the proton significantly more acidic than those in alkanes and alkenes.[1] This allows for the facile formation of acetylide anions, which are potent nucleophiles.

-

Linear Geometry: The 180° bond angle of the C-C≡C-C unit influences the stereochemical outcome of reactions and is a key feature in the design of rigid molecular scaffolds.

Key Chemical Transformations

The diverse reactivity of alkynes can be broadly categorized into several key transformation types:

Electrophilic Additions

The π-bonds of alkynes readily undergo electrophilic addition, although they are generally less reactive than alkenes due to the greater electronegativity of the sp-hybridized carbons, which hold the π-electrons more tightly.[2]

A prominent example is the acid-catalyzed hydration of alkynes, which typically yields ketone products. The reaction proceeds via a vinylic carbocation intermediate and follows Markovnikov's rule for terminal alkynes, leading to the formation of a methyl ketone.[3][4] The initial addition of water forms an enol, which rapidly tautomerizes to the more stable keto form.[4]

Nucleophilic Additions and Substitutions

The acidity of terminal alkynes allows for their deprotonation to form acetylide anions. These anions are powerful nucleophiles that can participate in both addition and substitution reactions. A cornerstone of this reactivity is the Sonogashira coupling , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5] This reaction is instrumental in the formation of C(sp²)-C(sp) bonds.

Cycloaddition Reactions

Alkynes are excellent substrates for cycloaddition reactions, providing access to a wide variety of cyclic and heterocyclic systems. The most prominent example in modern chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , often referred to as "click chemistry."[6] This [3+2] cycloaddition reaction between an azide (B81097) and a terminal alkyne forms a stable 1,2,3-triazole ring with high efficiency and regioselectivity.[6]

Quantitative Data Summary

Table 1: Acidity of Terminal Alkynes

The pKa values of terminal alkynes highlight their enhanced acidity compared to other hydrocarbons. This property is fundamental to their utility in forming nucleophilic acetylide anions.

| Compound | Structure | pKa |

| Ethyne | HC≡CH | 25 |

| Propyne | CH₃C≡CH | 25.5 |

| 1-Butyne | CH₃CH₂C≡CH | 26 |

| Phenylacetylene | PhC≡CH | 23.2 |

| Ethane | CH₃CH₃ | ~50 |

| Ethene | CH₂=CH₂ | ~44 |

Data compiled from various sources.[1][7]

Table 2: Spectroscopic Data for Alkynes

The unique electronic environment of the alkyne functional group gives rise to characteristic signals in NMR and IR spectroscopy.

| Spectroscopic Technique | Functional Group | Characteristic Signal |

| ¹H NMR | Terminal Alkyne (R-C≡C-H ) | 1.7 - 3.1 ppm |

| Propargylic (R-C≡C-CH ₂-R') | 2.1 - 2.6 ppm | |

| ¹³C NMR | Alkyne Carbons (-C ≡C -) | 65 - 100 ppm |

| IR Spectroscopy | C≡C Stretch (Internal) | 2100 - 2260 cm⁻¹ (weak to medium) |

| C≡C Stretch (Terminal) | 2100 - 2140 cm⁻¹ (weak to medium) | |

| ≡C-H Stretch (Terminal) | 3270 - 3330 cm⁻¹ (strong, sharp) |

Data compiled from various sources.[1][7][8][9][10][11][12][13]

Table 3: Comparative Yields in Sonogashira Coupling of Aryl Halides with Phenylacetylene

The choice of palladium catalyst and reaction conditions significantly impacts the efficiency of the Sonogashira coupling.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Toluene | 80 | 95 | [14] |

| Bromobenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High | [15] |

| 4-Iodonitrobenzene | Pd/C | None | Na₃PO₄ | DMF | 80 | Good-Excellent | [16] |

| 1-Bromo-4-iodobenzene | Pd(dba)₂ | None | Et₃N | DMF | 60 | 75 | [17] |

Note: "High" and "Good-Excellent" are reported as in the source literature where specific percentages were not provided in the abstract.[15][16] This table is a representative compilation and actual yields may vary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of an Alkyne (Synthesis of 2-Heptanone)

Objective: To synthesize a methyl ketone from a terminal alkyne via Markovnikov hydration.

Materials:

-

1-Hexyne (B1330390) (1.0 eq)

-

Water (H₂O)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Mercury(II) sulfate (B86663) (HgSO₄, catalytic)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add water and cautiously add concentrated sulfuric acid.

-

Add a catalytic amount of mercury(II) sulfate to the acidic solution and stir until dissolved.

-

Add 1-hexyne (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-heptanone.

Expected Product Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~2.4 (t, 2H), 2.1 (s, 3H), 1.5 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) ppm.

-

¹³C NMR (CDCl₃): δ ~209 (C=O), 44, 31, 29, 23, 14 ppm.

-

IR: ~1715 cm⁻¹ (C=O stretch).[18]

Protocol 2: Sonogashira Coupling of an Aryl Halide and a Terminal Alkyne

Objective: To form a C(sp²)-C(sp) bond via a palladium/copper-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide (e.g., iodobenzene, 1.0 eq)

-

Terminal alkyne (e.g., phenylacetylene, 1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

-

Copper(I) iodide (CuI, 0.025 eq)

-

Diisopropylamine (B44863) (7.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Add anhydrous THF, followed by diisopropylamine (7.0 eq) and the terminal alkyne (1.1 eq) via syringe.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with diethyl ether.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole using "click chemistry".

Materials:

-

Alkyne-functionalized molecule (1.0 eq)

-

Azide-functionalized molecule (1.0 - 1.2 eq)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., water, t-BuOH/water mixture)

Procedure:

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in the chosen solvent.

-

In a reaction vessel, dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in the reaction solvent.

-

Add the CuSO₄ solution and the ligand solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, the product can often be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing Reaction Pathways

Acid-Catalyzed Hydration of an Alkyne

Caption: Mechanism of acid-catalyzed alkyne hydration.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified mechanism of the CuAAC reaction.

References

- 1. docsity.com [docsity.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Structure of 4-Methyl-2-hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic structure of 4-Methyl-2-hexyne, a chiral internal alkyne. A comprehensive understanding of the electronic properties of small molecules is paramount in fields ranging from materials science to drug design. This document outlines the fundamental electronic characteristics, molecular orbital landscape, and key electronic parameters of this compound, derived from established principles of physical organic chemistry and supported by illustrative computational data. The guide includes a summary of its molecular structure, a detailed analysis of its frontier molecular orbitals (HOMO and LUMO), and a discussion of its ionization potential and electron affinity. Experimental methodologies for characterizing such electronic structures are also briefly reviewed. This information is critical for predicting the molecule's reactivity, intermolecular interactions, and potential applications in various scientific domains.

Introduction

This compound (C₇H₁₂) is a seven-carbon internal alkyne featuring a methyl group at the fourth carbon position, which introduces a chiral center.[1][2] The presence of the carbon-carbon triple bond, a region of high electron density, governs much of its chemical behavior and electronic properties. The substituents around this alkyne core, a methyl group and an ethyl group, modulate its electronic structure through inductive and hyperconjugative effects. A thorough understanding of the spatial and energetic distribution of electrons within this molecule is essential for predicting its role in chemical reactions, its spectroscopic signature, and its potential as a synthon in organic synthesis or as a fragment in medicinal chemistry.

Molecular Structure and Geometry

The molecular formula of this compound is C₇H₁₂ and its molecular weight is approximately 96.17 g/mol .[1][2] The core of the molecule is the C-C triple bond, which enforces a linear geometry on the C1-C2-C3-C4 backbone. The carbons of the triple bond (C2 and C3) are sp-hybridized. The adjacent carbons, C1 (part of a methyl group) and C4, are sp³-hybridized. The chiral center at C4 imparts stereochemical properties to the molecule.

Table 1: Key Physical and Structural Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| CAS Number | 20198-49-6 | [1][2] |

| Boiling Point | ~97.1 °C | |

| Melting Point | ~ -107.6 °C | |

| IUPAC Name | 4-methylhex-2-yne | [1][2] |

Electronic Structure and Molecular Orbitals

The electronic structure of an alkyne is characterized by the presence of one sigma (σ) bond and two orthogonal pi (π) bonds between the two sp-hybridized carbon atoms. These π-bonds are regions of high electron density, making the alkyne moiety nucleophilic and susceptible to electrophilic attack.

Frontier Molecular Orbitals: HOMO and LUMO

The reactivity and electronic transitions of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: For internal alkynes, the HOMOs are typically the two degenerate π-orbitals of the C≡C triple bond. These orbitals are perpendicular to each other and to the molecular axis of the alkyne. The energy of the HOMO is a crucial indicator of the molecule's ability to donate electrons (its nucleophilicity). Alkyl substituents, such as the methyl and ethyl groups in this compound, are weakly electron-donating through induction and hyperconjugation, which raises the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted acetylene.

-

LUMO: The LUMOs of an alkyne are the corresponding antibonding π*-orbitals. These orbitals are unoccupied in the ground state. The energy of the LUMO reflects the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile or to be reduced.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Quantitative Electronic Parameters (Illustrative Data)

The following table presents illustrative quantitative data for the electronic structure of this compound, as would be obtained from computational chemistry calculations (e.g., using Density Functional Theory, DFT).

Table 2: Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Description |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 10.7 eV | Energy difference between HOMO and LUMO. |

| Ionization Potential | 9.5 eV | The minimum energy required to remove an electron. Approximated by the negative of the HOMO energy (Koopmans' theorem). |

| Electron Affinity | -1.2 eV | The energy released when an electron is added. Approximated by the negative of the LUMO energy. |

| Dipole Moment | ~0.3 D | A measure of the molecule's overall polarity. |

Note: These values are illustrative and would be refined by specific computational methods.

Experimental Protocols for Electronic Structure Determination

The electronic structure of molecules like this compound can be experimentally probed using various spectroscopic techniques.

Photoelectron Spectroscopy (PES)

Methodology: Photoelectron spectroscopy is a direct method for measuring the ionization potentials of a molecule, which correspond to the binding energies of its electrons. In a typical experiment, a gaseous sample of the molecule is irradiated with a beam of monochromatic high-energy photons (e.g., He(I) radiation at 21.22 eV). The kinetic energy of the photoejected electrons is measured. The ionization potential (IP) is then calculated using the equation:

IP = hν - Eₖ

where hν is the energy of the incident photons and Eₖ is the measured kinetic energy of the electrons. The resulting photoelectron spectrum shows a series of bands, each corresponding to the ionization from a specific molecular orbital. The first band corresponds to the ionization from the HOMO.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Methodology: UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital (typically the HOMO) to a higher energy unoccupied orbital (often the LUMO). The wavelength of maximum absorbance (λₘₐₓ) is related to the energy of this transition. For simple alkynes, the π → π* transitions occur at high energies, typically in the vacuum UV region (< 200 nm). The presence of substituents can shift these absorptions to longer wavelengths. A UV-Vis spectrum is obtained by passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at each wavelength.

Visualizations

Molecular Orbital Diagram

The following diagram illustrates the relative energy levels of the key molecular orbitals of this compound.

Caption: Simplified molecular orbital energy level diagram for this compound.